

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine mechanism of action

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Cat. No.:	B7908627

[Get Quote](#)

An In-Depth Technical Guide to the Mechanism of Action of **(1S)-(+)-(10-Camphorsulfonyl)oxaziridine**

Authored by: A Senior Application Scientist Foreword: Precision in Asymmetric Oxidation

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and complex natural products where stereochemistry dictates biological activity. **(1S)-(+)-(10-Camphorsulfonyl)oxaziridine**, a prominent member of the Davis oxaziridine family of reagents, has emerged as a powerful and reliable tool for asymmetric oxidation. Its unique structural architecture, combining a reactive oxaziridine ring with a rigid, chiral camphor backbone, provides an exceptional platform for stereocontrolled oxygen transfer reactions.^[1] This guide offers a comprehensive exploration of the core mechanistic principles governing the action of this reagent, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness its synthetic potential. We will delve into the causality behind its stereoselectivity, present validated protocols, and offer insights gleaned from extensive application in the field.

The Reagent: Structure and Synthesis

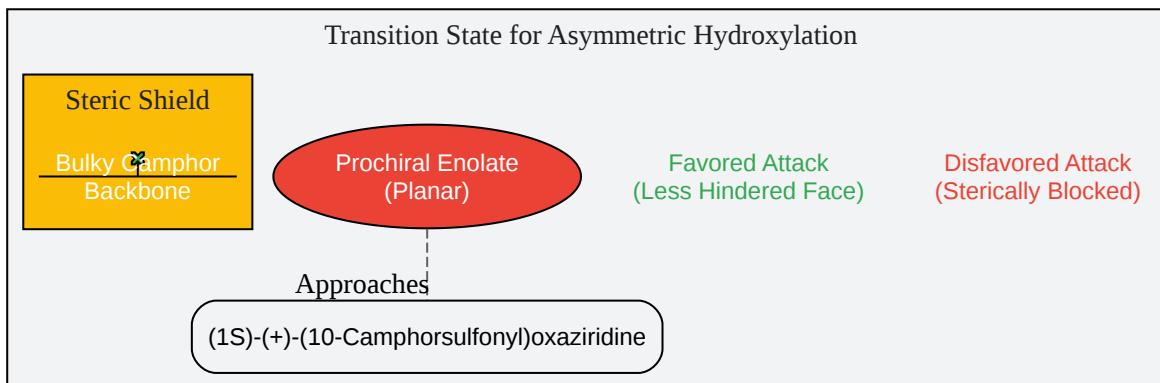
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine derived from naturally abundant and inexpensive (1S)-(+)-10-camphorsulfonic acid.[2][3] This parent material imparts the critical stereochemical information that is fundamental to the reagent's function.

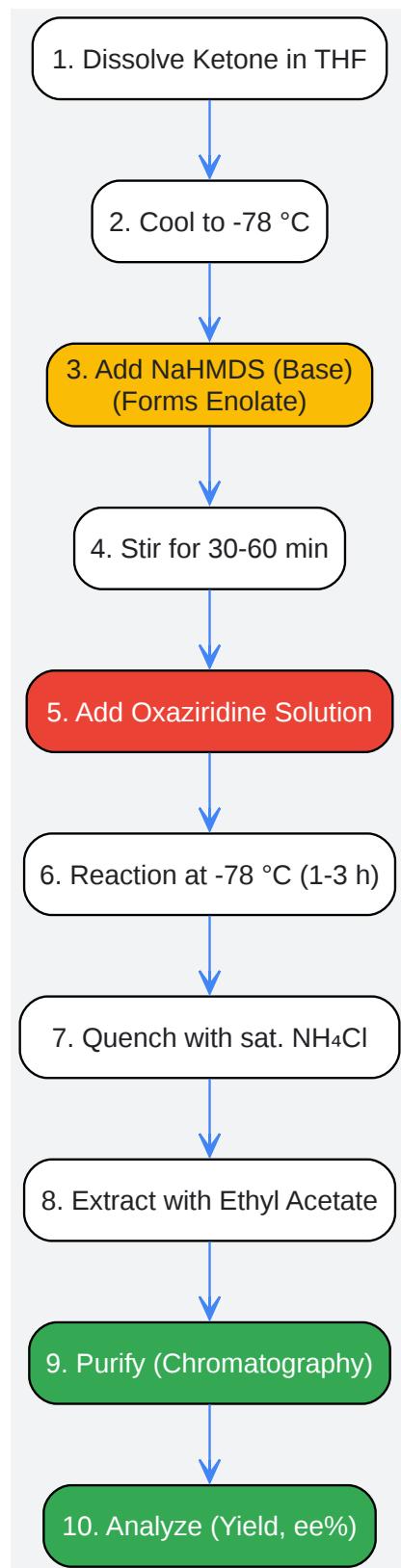
Physical and Chemical Properties:

- CAS Number: 104322-63-6[4][5]
- Molecular Formula: C₁₀H₁₅NO₃S[4][5]
- Molecular Weight: 229.3 g/mol [5]
- Appearance: White crystalline powder[4]
- Melting Point: 172-174 °C[4][6]

The synthesis is a robust, multi-step process that begins with the conversion of (+)-camphorsulfonic acid to its corresponding sulfonamide. This is followed by cyclization to form the camphorsulfonylimine, which is then oxidized to yield the final oxaziridine product.[2][4] The key oxidation step to form the three-membered oxaziridine ring is highly stereoselective due to the steric hindrance imposed by the camphor skeleton, which blocks one face of the carbon-nitrogen double bond in the imine intermediate.[2][7]

Core Mechanism: Electrophilic Oxygen Transfer


The reactivity of N-sulfonyloxaziridines is rooted in the electronic nature of the oxaziridine ring. The strongly electron-withdrawing sulfonyl group polarizes the N-O bond, rendering the oxygen atom highly electrophilic and susceptible to nucleophilic attack.[8][9] This is the cornerstone of its function as an oxygen transfer agent.


The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway at the oxygen atom.[10][11][12]

- Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient oxygen atom of the oxaziridine.
- Intermediate Formation: This attack leads to the formation of a transient, unstable hemiaminal-like intermediate.[10][11]

- Fragmentation: The intermediate rapidly fragments, breaking the N-O and C-N bonds of the original ring. This step is irreversible and drives the reaction forward.
- Product Release: The nucleophile is released as its oxidized form (Nu-OH), and a sulfinimine (or a related sulfonamide derivative after workup) is generated as a byproduct.[\[10\]](#)

This efficient and clean oxygen transfer is a hallmark of Davis-type reagents. The following diagram illustrates this fundamental mechanistic pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. consensus.app [consensus.app]
- 4. Page loading... [guidechem.com]
- 5. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | 104322-63-6 | FC19657 [biosynth.com]
- 6. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | CAS#:104322-63-6 | Chemsoc [chemsrc.com]
- 7. Buy (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | 104322-63-6 [smolecule.com]
- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Davis oxidation - Wikipedia [en.wikipedia.org]
- 11. Davis Oxidation [organic-chemistry.org]
- 12. CHEMISTRY [examjobexpertcontent.com]
- To cite this document: BenchChem. [(1S)-(+)-(10-Camphorsulfonyl)oxaziridine mechanism of action]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7908627#1s-10-camphorsulfonyl-oxaziridine-mechanism-of-action>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com